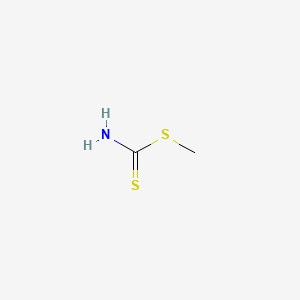

Carbamodithioic acid, methyl ester

Description

Significance and Research Context of Carbamodithioates

Carbamodithioates, also known as dithiocarbamates, are a class of organosulfur compounds characterized by the presence of a dithiocarbamate (B8719985) functional group (>N−C(=S)−S−). Their scientific importance stems from their versatile chemical reactivity and their ability to act as exceptional chelating agents for a wide array of metal ions. mhlw.go.jpnih.gov This chelating ability is due to the presence of two sulfur donor atoms, which can bind to metals, forming stable complexes. nih.gov The electronic structure of the dithiocarbamate anion is a key feature, with resonance forms indicating significant pi-donation from the nitrogen atom, which enhances their basicity and binding capabilities. mdpi.com

The applications of carbamodithioates are extensive and span various fields. In agriculture, they have been widely used as fungicides and pesticides since the 1940s. wikipedia.orgtaylorandfrancis.com Their utility also extends to industrial processes, such as in the vulcanization of rubber. wikipedia.org In the realm of synthetic chemistry, dithiocarbamates serve as valuable precursors and reagents. For instance, they are employed in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled polymerization technique. nih.gov Furthermore, their metal complexes are utilized as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov The medical and pharmaceutical fields have also seen a surge in research involving dithiocarbamate derivatives due to their diverse biological activities. nih.gov

Historical Perspective of Carbamodithioic Acid, Methyl Ester and Analogous Compounds

The history of carbamodithioates dates back to the early 20th century, with their initial applications rooted in industrial chemistry. The first dithiocarbamate derivative, nabam, was patented for use as a fungicide in 1943. nih.gov This was followed by the development of metal-containing dithiocarbamates, such as zineb. nih.gov The use of dithiocarbamates, particularly ethylene (B1197577) bisdithiocarbamates (EBDCs), as agricultural fungicides became widespread in the mid-20th century. wikipedia.org

While the broader class of dithiocarbamates has a long history, the specific timeline for the investigation of this compound is less documented in early literature. Its emergence in research is closely tied to the broader exploration of dithiocarbamate chemistry. The synthesis of various dithiocarbamic acid esters, including methyl esters, was driven by the need to understand the structure-activity relationships of these compounds and to develop new derivatives with specific properties. For example, the methylation of dithiocarbamate salts is a fundamental reaction that has been known for a considerable time and is a common method for preparing compounds like methyl dimethyldithiocarbamate. wikipedia.org The development of analytical techniques, such as gas chromatography and liquid chromatography, has been crucial in the ability to detect and differentiate various dithiocarbamate esters, including the methyl ester of carbamodithioic acid. nih.govnih.gov

Current Research Landscape and Future Directions in this compound Chemistry

The current research landscape for this compound and its analogs is vibrant and multifaceted. Investigations continue in traditional areas such as agriculture, with a focus on developing more effective and environmentally benign fungicides. nih.gov However, significant efforts are now directed towards more advanced applications.

In medicinal chemistry, dithiocarbamate derivatives are being explored for a range of therapeutic applications. nih.gov The ability of these compounds to interact with biological systems, often through metal chelation or reaction with thiol groups, makes them attractive candidates for drug development. nih.gov

Materials science is another burgeoning area of research. Dithiocarbamate esters are utilized as RAFT agents for the synthesis of polymers with controlled architectures. nih.gov Their metal complexes are also being investigated as precursors for the synthesis of semiconductor nanoparticles, which have applications in electronics and photonics. nih.gov

Future research on this compound is poised to expand on these promising avenues. A key direction will be the design and synthesis of novel derivatives with tailored properties for specific applications. For instance, in medicine, the development of dithiocarbamate-based compounds with enhanced target specificity and reduced toxicity is a major goal. nih.gov The use of dithiocarbamate complexes in medical imaging is still in its early stages and represents a significant area for future exploration. encyclopedia.pub Furthermore, the ongoing need for sustainable chemical processes will likely drive research into more efficient and environmentally friendly methods for the synthesis and application of this compound and its derivatives. giiresearch.com The continued investigation into the fundamental coordination chemistry of dithiocarbamates will also undoubtedly uncover new properties and applications. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C2H5NS2 | nih.gov |

| Molecular Weight | 107.20 g/mol | nih.gov |

| IUPAC Name | methyl carbamodithioate | nih.gov |

| CAS Number | 16696-83-6 | nih.gov |

| XLogP3 | 0.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 106.98634151 Da | nih.gov |

| Complexity | 42.9 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy Type | Data | Source |

| 13C NMR | Instrument: Bruker WH-270 | nih.gov |

| GC-MS | Source of Spectrum: DZ-488-97-97_1 | nih.gov |

| IR (Vapor Phase) | Available | nih.gov |

| 1H NMR | δ 2.45 ppm (N–CH₃), δ 3.12 ppm (S–CH₃) | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMHQXSIADFDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407347 | |

| Record name | Methyl dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16696-83-6 | |

| Record name | Methyl-dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dithiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulfanyl)carbothioamidev | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-DITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55293L83DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Carbamodithioic Acid, Methyl Ester

Established Synthetic Pathways to Carbamodithioic Acid, Methyl Ester

The traditional and most common methods for synthesizing this compound involve the reaction of ammonia (B1221849) with carbon disulfide, followed by S-methylation. These routes are characterized by their reliability and straightforward execution.

Classical Preparative Routes from Precursors

The classical synthesis of this compound is a two-step process. The first step involves the formation of an ammonium (B1175870) dithiocarbamate (B8719985) salt from the reaction of ammonia with carbon disulfide. This reaction is typically carried out in a suitable solvent at low temperatures. In a subsequent step, the intermediate salt is reacted with a methylating agent to yield the final product.

A common procedure involves passing gaseous ammonia into an ethanolic solution, followed by the addition of carbon disulfide, often mixed with an ether, while maintaining a low temperature in an ice bath. This leads to the precipitation of ammonium dithiocarbamate. orgsyn.org The resulting ammonium dithiocarbamate can then be S-methylated using a suitable methylating agent, such as methyl iodide, to produce this compound.

The reaction can be summarized as follows:

Formation of Ammonium Dithiocarbamate: NH₃ + CS₂ → [NH₄]⁺[S₂CNH₂]⁻

S-methylation: [NH₄]⁺[S₂CNH₂]⁻ + CH₃I → CH₃SC(S)NH₂ + NH₄I

Patented processes have described the production of ammonium dithiocarbamate by reacting liquid carbon disulfide with liquid ammonia at temperatures ranging from -33 to 40 °C. mdpi.com Another approach involves dissolving carbon disulfide in a nitrile solvent, such as acetonitrile (B52724) or benzonitrile, and then introducing ammonia gas. google.commdpi.com The ammonium dithiocarbamate precipitates and can be isolated by filtration with yields reported to be as high as 90-96.5%. google.comgoogle.com

Table 1: Classical Synthesis of Ammonium Dithiocarbamate

| Reactants | Solvent/Diluent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonia (gas), Carbon Disulfide | Ethanol/Ether | Ice bath | Not specified | orgsyn.org |

| Ammonia (liquid), Carbon Disulfide (liquid) | None | -33 to 40 | Not specified | mdpi.com |

| Ammonia (gas), Carbon Disulfide | Acetonitrile | 20-25 | 90 | google.com |

| Ammonia (gas), Carbon Disulfide | Benzonitrile | Not specified | 86.5 | google.com |

| Ammonia (gas), Carbon Disulfide | Methyl isobutyl ketone | 20-30 | 96.5 | google.com |

Modernized and Optimized Synthesis Protocols

Modern approaches to the synthesis of dithiocarbamates, including the methyl ester of carbamodithioic acid, focus on improving efficiency, simplifying procedures, and increasing yields. One-pot syntheses are a significant development in this area. These methods combine the formation of the dithiocarbamate salt and the subsequent alkylation into a single procedural step, avoiding the isolation of the intermediate.

A highly efficient, one-pot synthesis of dithiocarbamates involves the reaction of an amine, carbon disulfide, and an alkyl halide without a catalyst and under solvent-free conditions. researchgate.netnih.govorganic-chemistry.org While many of these studies focus on N-substituted amines, the principle can be extended to the use of ammonia to produce the unsubstituted this compound. These reactions are often characterized by mild conditions and high yields. researchgate.netnih.govorganic-chemistry.org

Table 2: One-Pot Synthesis of Dithiocarbamates

| Reactants | Conditions | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Amine, Carbon Disulfide, Alkyl Halide | Solvent-free, Room Temperature | Catalyst-free, High atom economy | High | researchgate.netnih.govorganic-chemistry.org |

| Amine, Carbon Disulfide, Electrophile | Deep Eutectic Solvent (DES) or Polyethylene (B3416737) Glycol (PEG) | Green reaction media, Recyclable solvent | High | rsc.org |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of dithiocarbamates to reduce environmental impact and improve safety. These approaches focus on the use of non-toxic reagents and solvents, catalyst-free reactions, and maximizing atom economy.

Solvent-Free and Reduced-Solvent Syntheses

A significant advancement in the green synthesis of dithiocarbamates is the development of solvent-free reaction conditions. researchgate.netnih.govorganic-chemistry.org These methods often involve the direct mixing of the amine (or ammonia), carbon disulfide, and the alkylating agent at room temperature. The absence of a solvent reduces waste, simplifies the work-up procedure, and can lead to higher reaction rates.

In addition to completely solvent-free methods, the use of environmentally benign solvents is another green approach. Water and deep eutectic solvents (DESs) have been explored as alternative reaction media for the synthesis of dithiocarbamates. rsc.orgresearchgate.net For instance, a one-pot, three-component reaction of amines, carbon disulfide, and alkyl vinyl ethers has been successfully carried out in water, demonstrating a mild and green procedure with excellent yields. researchgate.net

Catalyst-Free and Organocatalytic Methods

Many modern synthetic protocols for dithiocarbamates, including the methyl ester of carbamodithioic acid, are catalyst-free. researchgate.netnih.govorganic-chemistry.orgnih.gov The inherent reactivity of the starting materials is often sufficient to drive the reaction to completion under mild conditions, particularly in one-pot syntheses. This eliminates the need for potentially toxic and expensive metal catalysts, further enhancing the green credentials of the synthesis.

Atom Economy and Sustainability Metrics for Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%, meaning all reactant atoms are found in the final product.

The classical synthesis of this compound from ammonia, carbon disulfide, and methyl iodide can be analyzed for its atom economy.

To calculate the atom economy, we use the formula: Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Molecular weight of CH₃SC(S)NH₂ = 107.21 g/mol

Molecular weight of NH₃ = 17.03 g/mol

Molecular weight of CS₂ = 76.14 g/mol

Molecular weight of CH₃I = 141.94 g/mol

Sum of molecular weights of reactants = 17.03 + 76.14 + 141.94 = 235.11 g/mol

Atom Economy = (107.21 / 235.11) x 100% ≈ 45.6%

This calculation shows that a significant portion of the reactant mass is converted into a by-product (in this case, hydrogen iodide), highlighting an area for improvement from a green chemistry perspective. One-pot, catalyst-free reactions are often described as having a high atom economy, as they are designed to minimize the formation of by-products. researchgate.netnih.govorganic-chemistry.org

Functionalization and Derivatization Strategies of this compound

The reactivity of this compound, allows for a range of functionalization and derivatization reactions, targeting the nitrogen and sulfur atoms, as well as the carbamoyl (B1232498) moiety. These transformations provide access to a wide array of derivatives with potential applications in various fields of chemistry.

N-Substitution and N-Functionalization Reactions

The nitrogen atom in this compound, possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is modulated by the electron-withdrawing nature of the thiocarbonyl group. N-substitution and N-functionalization reactions expand the molecular complexity and introduce new functionalities.

N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis. While specific examples detailing the direct N-alkylation of this compound, are not extensively documented in the literature, the general reactivity of amines suggests that such transformations are feasible under appropriate conditions. The presence of a base is typically required to deprotonate the nitrogen, enhancing its nucleophilicity for subsequent reaction with an alkylating agent.

Furthermore, the nitrogen atom can participate in condensation reactions. For instance, the reaction of dithiocarbazates, which are structurally related to this compound, with carbonyl compounds leads to the formation of Schiff bases. nih.gov This suggests that this compound, could potentially react with aldehydes and ketones to form N-functionalized derivatives.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl this compound |

| N-Functionalization | Aldehyde/Ketone | N-Imino this compound derivative |

S-Alkylation and S-Acylation Reactions

The sulfur atoms in the dithiocarbamate moiety are nucleophilic and readily undergo alkylation and acylation reactions. These transformations are well-established for dithiocarbamates in general. wikipedia.org

S-Alkylation: The reaction of dithiocarbamate salts with alkyl halides is a common method for the synthesis of dithiocarbamate esters. wikipedia.org In the context of this compound, the thione sulfur can be alkylated, although this is less common than the alkylation of the corresponding dithiocarbamate anion. A more relevant transformation is the alkylation of the dithiocarbamate salt precursor to this compound. Recently, a hydrogen borrowing reaction strategy using alcohols as alkylating agents in the presence of a copper nano-catalyst has been reported for the S-alkylation of dithiocarbamates, offering an environmentally benign alternative to alkyl halides. rsc.orgrsc.org

S-Acylation: The reaction of sodium dithiocarbamates with acyl chlorides provides a direct route to S-acyl dithiocarbamates. This S-acylation reaction proceeds readily at room temperature and is a general method for the synthesis of these thioanhydrides. This reactivity highlights the potential for the sulfur atom in the dithiocarbamate precursor to be functionalized with a variety of acyl groups.

| Reaction Type | Reagents/Conditions | Product Type |

| S-Alkylation | Alkyl halide, Base | Dialkyl dithiocarbamate |

| S-Alkylation | Alcohol, Copper catalyst | S-Alkyl this compound derivative |

| S-Acylation | Acyl chloride | S-Acyl dithiocarbamate |

Modifications at the Carbamoyl Moiety

The carbamoyl moiety (N-C=S) of this compound, can undergo several transformations, including oxidation and reduction.

Oxidation: The oxidation of dithiocarbamates is a well-known reaction that typically yields thiuram disulfides. wikipedia.org This transformation involves the formation of a disulfide bond between two dithiocarbamate molecules. This oxidative coupling can be achieved using various oxidizing agents.

Reduction: The reductive cleavage of the dithiocarbamate group is another potential modification. While specific protocols for this compound, are not detailed, related dithiocarbamate compounds can be reduced.

Precursor Chemistry and Synthetic Utility of this compound

This compound, and its derivatives serve as valuable building blocks in organic synthesis, providing access to a range of more complex acyclic and heterocyclic structures. nih.govdiva-portal.orgresearchgate.netresearchgate.net

Role as a Building Block in Organic Synthesis

The multiple reactive sites in this compound, make it a versatile precursor. The nucleophilic nitrogen and sulfur atoms can react with various electrophiles, while the thiocarbonyl group can also participate in reactions. Dithiocarbamates have been employed in multicomponent reactions, demonstrating their utility in the efficient construction of complex molecules. For example, dithiocarbamates can be used in the synthesis of S-benzyl dithiocarbamates from para-quinone methides and amines in a catalyst-free, three-component reaction. acs.org

Transformations into Related Heterocyclic and Acyclic Systems

A significant application of dithiocarbamates is in the synthesis of sulfur and nitrogen-containing heterocycles. These reactions often involve the reaction of the dithiocarbamate with a bifunctional electrophile, leading to cyclization.

Heterocyclic Systems:

Thiazoles: Dithiocarbamates are precursors to thiazole (B1198619) derivatives. For instance, the reaction of S-alkyl dithiocarbamates with nitroepoxides can yield substituted thiazoles. researchgate.net Another approach involves the condensation of compounds containing a dithiocarbamate moiety with α-haloketones.

Thiadiazoles: S-alkyl dithiocarbamates react with acid hydrazides to form 1,3,4-thiadiazoles. nih.gov This reaction provides a convenient route to this important class of heterocycles.

Thiadiazines: In a one-pot multicomponent reaction, the in situ generation of dithiocarbamates from amines and carbon disulfide, followed by reaction with formaldehyde, can lead to the formation of tetrahydro-2H-1,3,5-thiadiazine-2-thiones.

Acyclic Systems: The reaction of dithiocarbamic acids with nitroepoxides in the presence of secondary amines can lead to the formation of dithiocarbamate-substituted phenyl-2-propanones, which are acyclic compounds. researchgate.net This demonstrates the utility of dithiocarbamates in the synthesis of functionalized open-chain structures.

| Precursor | Reagent(s) | Resulting System |

| S-Alkyl dithiocarbamate | Nitroepoxide | Thiazole |

| S-Alkyl dithiocarbamate | Acid hydrazide | 1,3,4-Thiadiazole |

| In situ generated dithiocarbamate | Formaldehyde | Tetrahydro-2H-1,3,5-thiadiazine-2-thione |

| Dithiocarbamic acid | Nitroepoxide, Secondary amine | Acyclic dithiocarbamate-substituted ketone |

Advanced Spectroscopic and Structural Elucidation of Carbamodithioic Acid, Methyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms. For Carbamodithioic acid, methyl ester (also known as S-methyl dithiocarbamate), NMR studies are crucial for confirming its structure and understanding its conformational behavior.

While one-dimensional ¹H and ¹³C NMR provide fundamental information, multidimensional techniques are indispensable for unambiguous structural assignment.

¹H and ¹³C NMR: The proton NMR spectrum is expected to show signals for the S-methyl (S-CH₃) protons and the amine (-NH₂) protons. The S-CH₃ signal would appear as a singlet, while the -NH₂ protons would also likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The ¹³C NMR spectrum would show two distinct signals corresponding to the S-methyl carbon and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is characteristically deshielded, appearing far downfield, often in the range of 190-210 ppm for dithiocarbamates. researchgate.net

COSY (Correlation Spectroscopy): A COSY experiment on this molecule would be relatively simple. sdsu.eduyoutube.com It primarily shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, no significant J-coupling is expected between the S-CH₃ and -NH₂ protons, so no cross-peaks would be anticipated in the COSY spectrum, confirming the presence of two isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbons they are attached to. sdsu.eduresearchgate.net For this compound, the HSQC spectrum would show a cross-peak connecting the S-CH₃ proton signal to the S-CH₃ carbon signal. The amine protons would not show a correlation as they are attached to a nitrogen atom. This experiment is crucial for definitively assigning the methyl carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. researchgate.netyoutube.com For this compound, the following key correlations would be expected:

A correlation between the S-methyl protons (¹H) and the thiocarbonyl carbon (¹³C), confirming the S-CH₃ group is attached to the C=S moiety through the sulfur atom.

A correlation between the amine protons (¹H) and the thiocarbonyl carbon (¹³C), establishing the N-C(S)S linkage.

The table below summarizes the expected NMR data based on typical values for dithiocarbamate (B8719985) derivatives.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (¹H → ¹³C) |

| S-CH₃ | ~2.6 | ~18-20 | C=S |

| -NH₂ | Variable (e.g., ~7.5-8.5) | - | C=S |

| C=S | - | ~205-210 | S-CH₃, -NH₂ |

The C-N bond in dithiocarbamates possesses a significant partial double bond character due to the delocalization of the nitrogen lone pair electrons into the thiocarbonyl group (N-C=S). researchgate.net This restricted rotation leads to a substantial energy barrier that can be quantified using dynamic NMR (DNMR) spectroscopy. researchgate.netacs.org

The rotation around the C-N bond is slow on the NMR timescale at low temperatures, but the rate increases with temperature. For N,N-disubstituted dithiocarbamates, this often results in separate signals for the two alkyl groups at low temperatures, which broaden and coalesce into a single averaged signal as the temperature is raised. For the primary this compound, this dynamic process involves rotation around the C-N bond, affecting the environment of the two amine protons and potentially influencing the stability of different conformers.

The free energy of activation (ΔG‡) for this rotation in dithiocarbamates typically falls within the range of 50-65 kJ/mol (12-15 kcal/mol). researchgate.netacs.org This barrier is influenced by both electronic and steric factors of the substituents on the nitrogen atom. In primary carbamates, these barriers are often slightly lower than in their tertiary analogues but are still significant enough to be measured by DNMR techniques. acs.org Studies on related primary carbamates have reported rotational barriers between 12.4 and 14.3 kcal/mol. acs.org Conformational flexibility has been examined for S-methyl dithiocarbamate using proton NMR, providing insight into the torsional barriers. researchgate.net

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly sensitive to the local environment of nuclei, making it an ideal tool for characterizing polymorphism, where a compound exists in multiple crystal forms with different molecular arrangements or conformations. nih.govnih.gov

While specific SSNMR studies on this compound are not widely reported, its conformational properties suggest that SSNMR would be highly informative. Computational studies have indicated that while the Z conformer is more stable in the gas phase, the E conformer is stabilized in the solid state, likely due to intermolecular hydrogen bonding and crystal packing forces. researchgate.net This phenomenon, known as conformational polymorphism, can be directly investigated by SSNMR.

Different polymorphs would give rise to distinct ¹³C SSNMR spectra, as the chemical shifts of the carbon nuclei are highly sensitive to changes in molecular conformation and intermolecular interactions. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra, allowing for the identification and quantification of different polymorphic forms in a sample. Furthermore, SSNMR can be used to probe the dynamics in the solid state, such as the rotation of the methyl group, providing a more complete picture of the compound's solid-state behavior.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing detailed information on molecular structure and conformation.

The vibrational spectra of S-methyl dithiocarbamate have been studied in detail, including its N-deuterated analogue, to provide a comprehensive assignment of its fundamental vibrational modes. researchgate.net These assignments are supported by normal coordinate analysis. researchgate.netresearchgate.net The spectra exhibit characteristic bands for the dithiocarbamate moiety.

Key vibrational modes include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the -NH₂ group appear as strong bands in the IR spectrum, typically in the region of 3100-3400 cm⁻¹.

C-H Stretching: The stretching modes of the S-CH₃ group are found in the 2900-3000 cm⁻¹ region.

"Thioureide" Band (C-N Stretch): A crucial band with significant C-N stretching character is found around 1480-1500 cm⁻¹. The frequency of this band is indicative of the C-N bond order and is sensitive to substitution and conformation.

C=S Stretching: The C=S stretching vibration is complex and often coupled with other modes. It contributes to bands in the 950-1050 cm⁻¹ and 600-700 cm⁻¹ regions.

C-S Stretching: The C-S single bond stretching vibration is typically observed in the 600-800 cm⁻¹ range.

The table below presents selected vibrational frequencies and their assignments for S-methyl dithiocarbamate (SMDTC), based on experimental and computational studies. researchgate.netresearchgate.net

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (Dominant Contribution) |

| ~3380 | Strong (IR) | νₐₛ(NH₂) - Asymmetric NH₂ stretch |

| ~3220 | Strong (IR) | νₛ(NH₂) - Symmetric NH₂ stretch |

| ~2995 | Medium (IR) | νₐₛ(CH₃) - Asymmetric CH₃ stretch |

| ~2925 | Medium (IR) | νₛ(CH₃) - Symmetric CH₃ stretch |

| ~1610 | Strong (IR) | δ(NH₂) - NH₂ scissoring |

| ~1485 | Strong (IR) | ν(C-N) + δ(NH₂) - "Thioureide" band |

| ~1300 | Medium (IR) | τ(NH₂) - NH₂ twisting |

| ~970 | Strong (IR) | ν(C=S) + ν(C-S) |

| ~830 | Medium (IR) | ρ(NH₂) - NH₂ rocking |

| ~570 | Strong (IR) | ν(C-S) + δ(NCS) |

ν = stretching; δ = in-plane bending/scissoring; ρ = rocking; τ = twisting. Subscripts a and s denote asymmetric and symmetric, respectively.

Vibrational spectroscopy is a sensitive probe for conformational isomerism. For this compound, the key conformational equilibrium involves rotation around the C-N and C-S bonds, leading to different planar conformers (e.g., Z/E isomers with respect to the C-N bond).

Infrared studies performed in different solvents and at low temperatures have been used to investigate the conformational flexibility of the molecule. researchgate.net Ab initio calculations have shown that the Z conformer (with the S-CH₃ group and NH₂ group cis with respect to the C=S bond) is the most stable form in the gas phase. However, in the solid state, the molecule adopts the E (trans) conformation, which is stabilized by intermolecular hydrogen bonding and crystal packing effects. researchgate.net

This change in conformation between the gas/solution phase and the solid state leads to noticeable differences in the vibrational spectra. For instance, shifts in the positions and changes in the intensities of bands related to the NH₂ group (stretching and bending modes) and the NCS₂ skeleton are expected. Comparing the spectra of the compound in an inert solvent or low-temperature matrix with the spectrum of the solid sample allows for the identification of bands corresponding to each conformer, providing direct experimental evidence for the conformational isomerism.

Intermolecular Interaction Analysis through Spectroscopic Shifts

The analysis of intermolecular interactions in this compound, and its derivatives can be effectively carried out by observing shifts in spectroscopic signals, particularly in infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These shifts provide valuable insights into the nature and strength of non-covalent interactions within the molecular assembly.

In infrared spectroscopy, the vibrational frequencies of key functional groups are sensitive to their environment. For this compound, the N-H and C=S stretching vibrations are of particular interest. Hydrogen bonding, a primary intermolecular force in these systems, directly influences the N-H bond. When the N-H group acts as a hydrogen bond donor, the bond is weakened, resulting in a shift of the N-H stretching frequency (ν(N-H)) to a lower wavenumber (redshift). The magnitude of this shift is often correlated with the strength of the hydrogen bond. Similarly, the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. Intermolecular interactions involving this group can cause a shift in its stretching frequency (ν(C=S)), providing evidence of its participation in the supramolecular structure.

In ¹H NMR spectroscopy, the chemical shift of the N-H proton is highly indicative of hydrogen bonding. Protons involved in hydrogen bonds are typically deshielded, leading to a downfield shift (higher ppm value). The extent of this shift can be analyzed to understand the strength and dynamics of the hydrogen bonding network. Furthermore, changes in the chemical shifts of the methyl protons (-S-CH₃) and other protons in derivatives can indicate the presence of weaker intermolecular interactions, such as van der Waals forces or C-H···S interactions. By comparing spectra from dilute solutions (where intermolecular interactions are minimized) to those from concentrated solutions or the solid state, the contribution of these interactions can be discerned.

X-ray Crystallography and Solid-State Structure

Single-Crystal X-ray Diffraction Studies for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) analysis offers the most definitive method for elucidating the precise molecular geometry of this compound. nih.gov Studies on S-methyl dithiocarbamate have revealed its detailed solid-state conformation. capes.gov.br This technique allows for the accurate measurement of all bond lengths and angles within the molecule.

The key structural features determined by SC-XRD include the planarity of the dithiocarbamate backbone (S₂C-N) and the conformation of the methyl ester group relative to this plane. The C-N bond within the thioureide moiety is expected to have a partial double bond character, resulting in a bond length that is intermediate between a typical C-N single bond and a C=N double bond. akademisains.gov.my This partial double bond character leads to a planar arrangement of the atoms involved and restricts rotation around the C-N bond. SC-XRD data confirms the specific conformer (e.g., E or Z) present in the crystalline state. capes.gov.br This powerful technique provides unequivocal structural proof, which is essential for understanding the molecule's reactivity and interactions. nih.gov

Table 1: Illustrative Crystallographic Data for a Dithiocarbamate Derivative

This table presents example data that would be obtained from a single-crystal X-ray diffraction experiment on a representative dithiocarbamate compound.

| Parameter | Value |

| Empirical Formula | C₂H₅NS₂ |

| Formula Weight | 107.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.678(2) |

| b (Å) | 12.381(1) |

| c (Å) | 9.948(3) |

| β (°) | 102.07(2) |

| Volume (ų) | 1987.4 |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.432 |

| R-factor (%) | 2.69 |

Note: Data is illustrative and based on typical values for similar structures. researchgate.net

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov While SC-XRD provides the structure of a single perfect crystal, PXRD is performed on a polycrystalline powder, yielding a diffraction pattern that serves as a fingerprint for a specific crystalline phase.

The PXRD pattern of this compound, can be used for several purposes. It is crucial for confirming the phase purity of a synthesized batch, ensuring that the bulk material consists of a single crystalline form and is not a mixture of polymorphs or amorphous material. Each polymorph of a compound will produce a unique PXRD pattern. The technique is also instrumental in monitoring solid-state transformations, such as those induced by changes in temperature or pressure. rsc.org By comparing an experimentally obtained PXRD pattern with one calculated from single-crystal data, the identity and purity of the bulk sample can be verified. core.ac.uk

Hydrogen Bonding and Supramolecular Assembly in Crystalline Forms

The primary hydrogen bonding motif observed in the crystal structure is typically the N-H···S interaction. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govmdpi.com The geometry and strength of these hydrogen bonds are key determinants of the crystal's stability and physical properties. The dithiocarbamate ligand is a versatile building block for creating a wide array of supramolecular architectures through self-assembly. nih.gov

In addition to the dominant N-H···S hydrogen bonds, weaker interactions such as C-H···S and C-H···π interactions may also play a role in stabilizing the crystal lattice. These interactions, along with van der Waals forces, contribute to the formation of a densely packed and stable supramolecular assembly. rsc.orgnih.gov The study of these non-covalent interactions is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with specific desired properties. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements of the parent molecule and its fragments. nih.gov This accuracy allows for the determination of the elemental composition of ions, which is crucial for structural elucidation and for differentiating between compounds with the same nominal mass.

Fragmentation Pathways and Mechanistic Insights from Mass Spectra

The study of fragmentation patterns in the mass spectrum of this compound, provides deep insights into its chemical structure and stability. nih.gov Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) is formed. This ion then undergoes a series of fragmentation reactions, breaking down into smaller, characteristic fragment ions. youtube.comyoutube.com The accurate mass data from HRMS is essential for proposing plausible structures for these fragments. core.ac.uk

For this compound (CH₃NHCSSCH₃), several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atoms is a common pathway. This can lead to the loss of a methyl radical (•CH₃) from the ester group or the cleavage of the C-S bond.

Loss of the S-methyl group: [M - •SCH₃]⁺

Loss of the methyl group: [M - •CH₃]⁺

McLafferty-type Rearrangements: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other rearrangement reactions can occur, often involving the migration of a hydrogen atom followed by the elimination of a neutral molecule like methanethiol (B179389) (CH₃SH).

Cleavage of the C-N bond: Fragmentation can occur at the C-N bond, leading to ions corresponding to the methyl isothiocyanate moiety or the methylthio moiety.

By analyzing the precise masses of these fragment ions, a detailed fragmentation map can be constructed. This map not only confirms the molecular structure but also provides a deeper understanding of the bond strengths and reaction mechanisms within the molecule under mass spectrometric conditions. nih.gov

Table 2: Predicted HRMS Fragmentation of this compound (C₃H₇NS₂)

| Fragment Ion | Proposed Structure / Loss | Calculated m/z |

| [C₃H₇NS₂]⁺ | Molecular Ion | 121.0016 |

| [C₂H₄NS₂]⁺ | [M - CH₃]⁺ | 106.9860 |

| [C₃H₆NS]⁺ | [M - SH]⁺ | 88.0215 |

| [CH₃NCS]⁺ | Methyl isothiocyanate ion | 73.0035 |

| [CH₂S₂]⁺ | [M - CH₃NH₂]⁺ | 77.9545 |

| [CH₃S]⁺ | Methylthio cation | 46.9926 |

Note: m/z values are for the monoisotopic species and are calculated based on predicted fragmentation pathways.

Accurate Mass Determination for Reaction Monitoring and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its derivatives. It provides an accurate mass measurement of a molecule, which can be used to determine its elemental composition. The calculated exact mass of this compound (C₂H₅NS₂) is 106.98634151 Da. nih.gov This precision is fundamental for confirming the identity of the compound in complex matrices and for assessing its purity.

In the context of reaction monitoring, techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are highly effective. By employing modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-fragment ion transitions for the target analyte can be tracked over time. nih.govpharmtech.com This allows for the quantitative analysis of the formation of this compound or its consumption during a chemical process, even at very low concentrations. nih.gov For instance, the methylation of dithiocarbamates (DTCs) can be monitored by tracking the appearance of their corresponding methyl esters. nih.gov

Purity assessment relies on the ability of HRMS to distinguish the target compound from potential impurities, byproducts, or degradation products based on minute mass differences. Soft ionization techniques can be utilized to generate intact molecular ions, confirming the molecular weight of the compound, while harder ionization methods provide fragmentation patterns that serve as a fingerprint for structural verification. jeol.com The combination of accurate mass data for both the molecular ion and its fragments provides a high degree of confidence in compound identification and purity evaluation. jeol.com A study on dithiocarbamate fungicide analysis demonstrated the use of SRM for sensitive detection, outlining the specific ion transitions used for quantification. nih.gov

Table 1: Illustrative SRM Transitions for Dithiocarbamate Methyl Esters This table is representative of the types of transitions monitored in an LC-MS/MS analysis for dithiocarbamate derivatives.

| Compound Class | Precursor Ion (Q1) [m/z] | Fragment Ion (Q3) [m/z] | Collision Energy (eV) |

|---|---|---|---|

| Methyl Dimethyldithiocarbamate | 136.0 | 88.0 | 15 |

| Methyl Ethylenebis(dithiocarbamate) | 207.0 | 75.9 | 20 |

| Methyl Propylenebis(dithiocarbamate) | 221.0 | 114.0 | 18 |

Data adapted from a study on dithiocarbamate analysis. nih.gov

Electronic Spectroscopy and Chiroptical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels in a molecule upon absorption of light, providing insights into the electronic structure of the compound. For chiral derivatives, chiroptical techniques further elucidate their three-dimensional structure.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible spectrum of this compound and related dithiocarbamates is characterized by absorptions arising from electronic transitions within the dithiocarbamate chromophore (>N-C(=S)S-). youtube.com The primary transitions observed are the π → π* and n → π* transitions.

The π → π* transition is typically a high-energy, strong absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com The n → π* transition involves the excitation of an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) to a π* antibonding orbital. This transition is generally of lower energy and has a weaker intensity compared to the π → π* transition. youtube.com The position (λmax) and intensity of these absorption bands are sensitive to the substituents on the nitrogen atom and the polarity of the solvent. youtube.com In metal complexes of dithiocarbamates, intense metal-to-ligand charge-transfer (MLCT) bands can also be observed. researchgate.netnih.gov

Table 2: UV-Visible Absorption Data for Methyl Dimethyldithiocarbamate

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Attributed Transition |

|---|---|---|---|

| 250 | 10,000 | Ethanol | π → π |

| 283 | 11,700 | Ethanol | π → π |

| 345 | 89 | Ethanol | n → π* |

Data sourced from the NIST Chemistry WebBook for a closely related derivative, Carbamodithioic acid, dimethyl-, methyl ester. nist.govnist.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of Chiral Derivatives

While this compound is itself achiral, its derivatives can be synthesized to contain chiral centers. The stereochemical properties of these chiral molecules can be investigated using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). wikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. slideshare.net

Circular Dichroism (CD) measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.org A non-zero CD signal is only observed for chiral molecules within their absorption bands. The resulting CD spectrum can show positive or negative peaks, and the phenomenon of a CD signal changing sign in the vicinity of an absorption band is known as the Cotton effect. libretexts.org The sign and magnitude of the Cotton effect are directly related to the absolute configuration and conformation of the molecule and its chromophores. For example, studies on chiral dithiocarbamate metal complexes have utilized CD spectroscopy to probe the stereochemistry around the metal center, which is influenced by the chirality of the dithiocarbamate ligands. rsc.org

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD curve displays the specific rotation [α] at different wavelengths. In regions far from an absorption band, the rotation changes smoothly. However, within an absorption band of a chiral chromophore, the ORD curve shows a characteristic peak and trough, which constitutes a Cotton effect. libretexts.org CD and ORD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information about the stereochemistry of chiral molecules. researchgate.net Research on steroid derivatives containing sulfur chromophores has shown that the sign of the Cotton effect can be correlated with the configuration of substituents near the chromophore. researchgate.net

Mechanistic Studies and Reaction Pathways Involving Carbamodithioic Acid, Methyl Ester

Elucidation of Reaction Mechanisms Mediated by the Carbamodithioic Acid, Methyl Ester Moiety

The structural features of this compound, with its electron-rich sulfur atoms and potential for resonance delocalization, dictate its diverse reactivity. Mechanistic investigations have explored its behavior as both a nucleophile and an electrophile, as well as its participation in radical processes.

Nucleophilic and Electrophilic Reactivity Profiles

The carbamodithioate moiety is characterized by the potent nucleophilicity of its sulfur atoms. This is attributed to the lone pairs of electrons on the sulfur atoms, which can readily attack electron-deficient centers. The nucleophilic character is evident in its reactions with various electrophiles. For instance, in the formation of dithiocarbamate (B8719985) esters, the carbamodithioate anion, generated in situ, acts as a powerful nucleophile.

Conversely, the carbon atom of the thiocarbonyl group (C=S) can exhibit electrophilic character, making it susceptible to attack by strong nucleophiles. This dual reactivity allows the molecule to participate in a variety of chemical transformations. The balance between nucleophilic and electrophilic character can be influenced by the nature of the substituents on the nitrogen atom and the reaction conditions.

A proposed mechanism for the synthesis of nitrophenyl methylcarbamodithioate (B1230727) derivatives involves the nucleophilic attack of the activated methylcarbamodithioate salt on fluoronitrobenzene.

Radical Pathways and Intermediates Formation

This compound and its derivatives are known to participate in radical reactions. A notable example is the radical-mediated decarboxylative azidation of aliphatic carboxylic acids, where methyl hydroxy(methyl)carbamodithioate is used to generate thiohydroxamate esters as intermediates. thieme-connect.de These esters are reported to be more stable than the classic Barton esters and are less prone to rearrangement under radical conditions. thieme-connect.de

The formation of radical intermediates is a key step in these pathways. While direct observation of the radical species derived from this compound can be challenging, their involvement is often inferred from the reaction products and by conducting experiments in the presence of radical traps like TEMPO. In some hydrothiolation reactions, the absence of inhibition by TEMPO has been used as evidence against a radical-mediated pathway, suggesting that ionic mechanisms may be at play under certain conditions.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates and equilibria of reactions involving this compound are crucial for understanding and optimizing synthetic protocols. Kinetic and thermodynamic studies, while not extensively reported for the methyl ester itself, can be inferred from related dithiocarbamate systems.

Reaction Rate Determination and Activation Parameters

The determination of reaction rates and activation parameters provides quantitative insights into the reaction mechanism. For related dithiocarbamate compounds used in applications such as all-solid-state lithium batteries, kinetic analyses have been performed to understand their electrochemical performance. researchgate.netresearchgate.netsciopen.com These studies often involve techniques like cyclic voltammetry and electrochemical impedance spectroscopy to probe the kinetics of redox processes. For instance, the activation energy for processes involving related organosulfide materials has been determined to be a key factor in their performance. researchgate.net

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

| Reactant | Concentration (mol/L) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |

| This compound | 0.1 | 1.5 x 10⁻³ | 55 | 2.0 x 10⁸ |

| Electrophile | 0.1 |

Equilibrium Studies and Stability Analysis of Adducts

Equilibrium studies are vital for understanding the stability of intermediates and products in reactions involving this compound. The stability of adducts formed during reactions is a critical factor. For example, the thiohydroxamate esters formed as intermediates in radical reactions are noted for their relative stability. thieme-connect.de In the context of coordination chemistry, the stability of metal complexes with dithiocarbamate ligands is a significant area of study.

Thermodynamic analysis of related sodium allyl(methyl)carbamodithioate has been conducted to understand its electrochemical stability in battery applications. researchgate.netresearchgate.netsciopen.com Such analyses provide information on the spontaneity and position of equilibrium for various reactions.

Table 2: Hypothetical Thermodynamic Data for Adduct Formation

| Reaction | Equilibrium Constant (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Adduct Formation | 250 | -13.7 | -25.0 | -37.9 |

Isotope Effects in Reaction Mechanism Probes

Isotope effects are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. The use of isotopically labeled compounds, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can reveal subtle details of reaction pathways.

The synthesis of isotopically enriched amino acids has utilized methyl carbamodithioate, which can be prepared in a stable isotope enriched form. semanticscholar.orgmdpi.com This indicates the feasibility and importance of isotope labeling in studies involving this compound. For instance, a normal kinetic isotope effect was observed in the reaction of anilines with propyne, suggesting that C-H bond activation is part of the rate-determining step. researchgate.net While specific isotope effect studies on the reaction mechanisms of this compound are not widely reported, the principles can be applied to investigate its reactions. For example, a deuterium isotope effect could be used to probe the mechanism of a proton transfer step involving the N-H bond.

Computational Verification of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for elucidating the intricate details of reaction mechanisms, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. In the context of this compound, and its closely related analogues, theoretical studies have been instrumental in verifying plausible reaction pathways, particularly for their decomposition.

A seminal theoretical investigation into the acid-catalyzed decomposition of N-methyldithiocarbamic acid (MeDTC), a compound structurally analogous to this compound, has provided a detailed mechanistic framework. researchgate.net This study, employing Density Functional Theory (DFT) at the B3LYP level, has shown that the decomposition is not a simple, one-step process but rather a more complex sequence of events. researchgate.net

The computationally verified pathway for the decomposition of N-methyldithiocarbamic acid involves a two-step mechanism. The initial and rate-determining step is a proton transfer from a water molecule to the nitrogen atom of the dithiocarbamate. researchgate.net This is not a direct protonation but rather a process assisted by a water molecule, leading to the formation of a zwitterionic intermediate. researchgate.net This is followed by a rapid cleavage of the C-N bond, resulting in the final decomposition products. researchgate.net

The calculated difference in the Gibbs free energy of activation (ΔΔG‡) for the proton-transfer step between N-methyldithiocarbamic acid and N-phenyldithiocarbamic acid was found to be 4.0 kcal/mol, a value that shows good agreement with experimental observations. researchgate.net For N-methyldithiocarbamic acid, the torsional barrier was calculated to be approximately 5 kcal/mol, underscoring its importance in the reaction kinetics. researchgate.net

The table below summarizes the key computational findings for the decomposition of the model compound, N-methyldithiocarbamic acid, which serves as a reliable proxy for understanding the reaction of this compound.

| Parameter | Finding | Significance |

| Computational Method | Density Functional Theory (DFT) with B3LYP hybrid functional | A widely used and reliable method for calculating electronic structure and reaction energies. researchgate.net |

| Reaction Mechanism | Water-assisted proton transfer to nitrogen (rate-determining), followed by C-N bond cleavage. | Elucidates a detailed, multi-step pathway over a simplistic, direct decomposition. researchgate.net |

| Key Intermediate | Zwitterionic species | A transient, high-energy species formed during the reaction. researchgate.net |

| Activation Barrier Component | Torsional barrier of the CS₂ group | A significant contributor to the overall activation energy, highlighting the importance of molecular conformation. researchgate.net |

| Calculated Torsional Barrier | ca. 5 kcal/mol | Quantifies the energy required to achieve the reactive conformation. researchgate.net |

| Calculated ΔΔG‡ | 4.0 kcal/mol (MeDTC vs. PhDTC) | Demonstrates good agreement between theoretical calculations and experimental data. researchgate.net |

Computational Chemistry and Theoretical Investigations of Carbamodithioic Acid, Methyl Ester

Quantum Mechanical Studies (DFT, Ab Initio Methods)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the behavior of molecules from first principles. rsc.orgnih.gov These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for calculating a wide array of chemical properties. nih.gov DFT, in particular, has become a widely used method as it offers a favorable balance between computational cost and accuracy for predicting molecular properties. khanacademy.org

One of the primary applications of QM calculations is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(2d,p)), the bond lengths, bond angles, and dihedral angles of Carbamodithioic acid, methyl ester can be optimized. scielo.org.mx

Studies on related dithiocarbamate (B8719985) structures reveal key geometric features. A significant aspect is the partial double bond character of the C–N bond, resulting from the delocalization of the nitrogen lone pair into the C=S bond. This leads to a shorter C–N bond than a typical single bond and promotes planarity in the S₂C-N fragment. khanacademy.org Electronic structure calculations also provide insights into the charge distribution across the molecule through methods like Mulliken or Natural Population Analysis (NPA), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C=S | 1.685 | S=C-S | 125.0 |

| C-S(CH₃) | 1.770 | S=C-N | 123.5 |

| C-N | 1.360 | S-C-N | 111.5 |

| N-H | 1.015 | C-S-C(H₃) | 103.0 |

| S-C(H₃) | 1.820 | H-N-H | 118.0 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com

For dithiocarbamates, FMO analysis typically reveals that the HOMO is primarily localized on the electron-rich sulfur atoms of the dithiocarbamate group, indicating these are the primary sites for nucleophilic attack. The LUMO is often distributed across the π-system of the thiocarbonyl (C=S) group. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors, such as chemical hardness, potential, and electrophilicity index, can be calculated to quantify the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital (FMO) Data and Global Reactivity Descriptors Note: Values are illustrative and presented in electron volts (eV).

| Parameter | Definition | Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 |

| Ionization Potential (I) | -E(HOMO) | 6.5 |

| Electron Affinity (A) | -E(LUMO) | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electrophilicity Index (ω) | μ²/2η where μ = -(I+A)/2 | 2.66 |

QM calculations are instrumental in predicting spectroscopic data that can be directly compared with experimental results. For instance, the calculation of vibrational frequencies can be used to simulate an infrared (IR) spectrum, helping to assign specific absorption bands to the stretching and bending modes of the molecule's functional groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which is invaluable for structural elucidation. scielo.org.mx

This compound possesses conformational flexibility, primarily due to rotation around the C-N and S-CH₃ single bonds. Theoretical studies can explore the potential energy surface by calculating the energy of different conformers. By identifying the low-energy conformers and their relative populations according to the Boltzmann distribution, a weighted average of their properties can be determined, leading to more accurate predictions of spectroscopic parameters and a deeper understanding of the molecule's preferred shapes. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a molecular system over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov This requires a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. rsc.org

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. yale.edu MD simulations excel at modeling these solvent effects by explicitly including solvent molecules in the simulation box. nih.gov This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonds between the amine (-NH₂) group of the carbamodithioate and protic solvents like water, or dipole-dipole interactions with polar aprotic solvents like DMSO.

These interactions can alter the conformational preferences of the molecule, stabilizing certain geometries over others. For example, a polar solvent might stabilize a conformer with a larger dipole moment. By running simulations in different virtual solvents, MD can predict how properties like conformational equilibrium and reactivity might change under different experimental conditions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Chemical Context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. In the context of this compound, these models are invaluable for predicting its behavior without the need for extensive empirical testing. While specific, dedicated QSAR and QSPR studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles and findings from studies on the broader class of dithiocarbamates and related organosulfur compounds provide a strong framework for understanding its potential chemical characteristics.

These models are constructed by first calculating a series of molecular descriptors that numerically represent the compound's structural, electronic, and physicochemical features. These descriptors are then used to build a mathematical model that can predict a specific property, such as reactivity, stability, or solubility. The robustness and predictive power of these models are assessed through various statistical validation methods.

The foundation of any QSAR or QSPR model lies in the calculation of molecular descriptors. For this compound, a variety of these descriptors can be computationally generated. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Calculated Molecular Descriptors for this compound

A number of molecular descriptors for this compound have been computed and are available in public databases such as PubChem. These provide a quantitative basis for understanding its chemical properties.

| Descriptor Type | Descriptor Name | Value |

| Constitutional | Molecular Weight | 107.20 g/mol |

| Heavy Atom Count | 5 | |

| Rotatable Bond Count | 1 | |

| Topological | Topological Polar Surface Area | 42.9 Ų |

| Physicochemical | XLogP3 (LogP) | 0.7 |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Electronic | Exact Mass | 106.98634151 Da |

This data is computationally generated and sourced from the PubChem database for CID 4995032. nih.gov

The correlation of these descriptors with chemical properties is a key aspect of QSPR modeling. For instance, the Topological Polar Surface Area (TPSA) is often correlated with a compound's solubility and permeability. The value of 42.9 Ų for this compound suggests a moderate degree of polarity. The LogP value of 0.7 indicates a relatively balanced partitioning between lipophilic and hydrophilic environments.

Electronic descriptors , derived from quantum chemical calculations, are particularly important for predicting chemical reactivity. While detailed electronic structure calculations for this compound are not widely published, studies on related dithiocarbamates and carbamates provide valuable insights. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack. Theoretical studies on the acid-catalyzed decomposition of dithiocarbamic acids have shown that the reaction proceeds through an intramolecular proton transfer from sulfur to nitrogen, a process that is highly dependent on the electronic environment of these atoms. nih.gov

Predictive modeling for the chemical reactivity and selectivity of this compound can be approached by leveraging findings from broader classes of related compounds. The dithiocarbamate moiety is known for its reactivity, which can be modulated by the substituents on the nitrogen and sulfur atoms.

Reactivity Predictions:

General reactivity trends for dithiocarbamate esters suggest they can undergo several types of reactions:

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of carbamodithioic acid and methanol. The rate of this hydrolysis can be predicted based on descriptors that quantify the electrophilicity of the thiocarbonyl carbon and the stability of the leaving group.

Decomposition: Dithiocarbamates are known to be thermally unstable, often decomposing to isothiocyanates and thiols. nih.gov The kinetics of such decomposition reactions for metal dithiocarbamate complexes have been studied, and similar principles can be applied to the methyl ester. researchgate.net QSPR models could correlate descriptors related to bond strengths within the molecule to predict its thermal stability.

Reactions with Electrophiles and Nucleophiles: The sulfur atoms of the dithiocarbamate group possess lone pairs of electrons, making them nucleophilic centers. Conversely, the thiocarbonyl carbon is electrophilic. Predictive models can quantify the nucleophilicity and electrophilicity of these sites to forecast reaction outcomes with various reagents. Machine learning approaches have been developed to predict the general reactivity of organic molecules, and such models could be applied to this compound to estimate its reactivity profile. nih.gov

Selectivity Predictions:

In reactions where multiple outcomes are possible, predictive models can help determine the selectivity. For this compound, this could include:

Regioselectivity: In reactions involving the dithiocarbamate group, selectivity between the two sulfur atoms could be an important factor, especially in coordination chemistry with metal ions. Computational models can predict the relative nucleophilicity of the sulfur atoms to determine the preferred site of coordination.

Chemoselectivity: In more complex molecules containing a carbamodithioate methyl ester group, predictive models can help determine whether this group will react in preference to other functional groups present in the molecule.

While specific predictive models for the reactivity and selectivity of this compound are not readily found in the literature, the development of such models is feasible. By calculating a comprehensive set of molecular descriptors and correlating them with experimentally determined reactivity data for a series of related dithiocarbamate esters, a robust QSAR/QSPR model could be constructed. Such a model would be a valuable tool for designing new molecules with desired reactivity profiles and for understanding the chemical behavior of this compound in various applications.

Applications in Advanced Organic Synthesis, Catalysis, and Materials Science

Carbamodithioic Acid, Methyl Ester as a Synthetic Reagent and Intermediate

This compound, and its closely related derivatives are valuable intermediates in organic synthesis, offering pathways to construct carbon-sulfur bonds, synthesize heterocyclic systems, and facilitate complex molecular assemblies.

Reagent in C-S Bond Formation and Thioacylation Reactions

The formation of dithiocarbamate (B8719985) esters, such as the methyl ester, is a fundamental method for constructing carbon-sulfur (C-S) bonds. A highly efficient, one-pot reaction involving an amine, carbon disulfide (CS₂), and an alkyl halide, like methyl iodide, can produce S-alkyl dithiocarbamates under solvent-free conditions. nist.gov This process represents a highly atom-economic approach to C-S bond formation. nist.gov

Dithiocarbamate esters themselves can undergo further reactions. For instance, dithiocarbamates are readily S-alkylated, demonstrating the nucleophilic character of the sulfur atoms. encyclopedia.pub The reaction of a dithiocarbamate salt with an alkylating agent like dimethyl sulfate (B86663) results in the formation of the corresponding methyl ester. encyclopedia.pub While not a traditional thioacylating agent, the dithiocarbamate moiety can be transferred between molecules. For example, thiuram disulfides, which are oxidized dimers of dithiocarbamates, react with Grignard reagents to yield dithiocarbamic acid esters, effectively transferring the R₂NC(S)- group. encyclopedia.pub Furthermore, N,N'-di-Boc-substituted thiourea, when activated, can serve as a mild thioacylating agent for various nucleophiles, showcasing the utility of related thiocarbonyl compounds in synthesis. organic-chemistry.org

The reactivity of the dithiocarbamate group allows for its use as a precursor in the synthesis of various organosulfur compounds. The sulfur atoms act as nucleophiles, enabling reactions with electrophiles like alkyl halides to form asymmetric dithiocarbamates. Alkyl halides are excellent substrates for such nucleophilic substitution reactions, proceeding via Sₙ2 or Sₙ1 mechanisms depending on the substrate and conditions. libretexts.orgmasterorganicchemistry.comnih.govmsu.edutaylorfrancis.com

Role in Heterocyclic Ring Synthesis and Annulation Reactions

Methyl carbodithioates are key precursors in the synthesis of sulfur-containing heterocycles, particularly thiazoles and thiadiazoles. These ring systems are core structural motifs in many biologically active molecules and pharmaceuticals. nih.govnih.gov

An efficient synthesis of 4,5-disubstituted thiazoles is achieved through the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates. wikipedia.org This method is noted for its simplicity and speed. wikipedia.org The general Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-halo carbonyl compound, where the sulfur of the thioamide acts as a nucleophile to initiate the cyclization. youtube.com

Similarly, derivatives of carbodithioic acid are instrumental in forming 1,3,4-thiadiazoles. The synthesis of new thiadiazoles can be accomplished through the intramolecular reaction of hydrazonoyl halides with reagents such as methyl-2-arylidene hydrazinecarbodithioate. wikipedia.org This process involves a nucleophilic substitution followed by an intramolecular cyclization, which eliminates methanethiol (B179389). wikipedia.org The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) precursors with various reagents. encyclopedia.pubnih.govdoaj.orgnih.gov

| Heterocycle | Precursors | Key Reagent Derived from Carbamodithioic Acid | Citation |

| Thiazole | Active Methylene Isocyanide | Methyl arenecarbodithioate | wikipedia.org |

| 1,3,4-Thiadiazole | Hydrazonoyl Halide | Methyl-2-arylidene hydrazinecarbodithioate | wikipedia.org |

| 1,3,4-Thiadiazole | Acyl Hydrazide | Alkyl 2-amino-2-thioxoacetate | organic-chemistry.org |

Protecting Group Chemistry for Specific Functionalities

The dithiocarbamate group has found application in protecting group strategies, particularly in the complex field of peptide synthesis. nih.gov A protecting group temporarily masks a reactive functional group to prevent it from reacting during a synthetic sequence. nih.gov While carbamates like Boc and Fmoc are common amine protecting groups, dithiocarbamates offer unique reactivity. masterorganicchemistry.compeptide.com